molecular formula C19H14F3N5O2 B2816900 2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1260998-80-8

2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2816900
CAS No.: 1260998-80-8
M. Wt: 401.349
InChI Key: ADRFXIKBAIHNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinoxaline derivative featuring a methyl group at position 1, a ketone group at position 4, and an acetamide side chain substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence bioavailability and target binding .

Properties

IUPAC Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2/c1-11-24-25-17-18(29)26(14-7-2-3-8-15(14)27(11)17)10-16(28)23-13-6-4-5-12(9-13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRFXIKBAIHNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with quinoxaline-2,3-dione under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting its structure and function, which is particularly useful in anticancer applications . Additionally, it can inhibit specific enzymes, leading to altered cellular processes and reduced proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Properties
Target Compound Triazolo[4,3-a]quinoxaline 1-methyl-4-oxo, N-(3-CF3-phenyl)acetamide Not reported High lipophilicity (CF3 group)
10e: 2-(2-(4,5-Dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-ylthio)acetamido)-4-methylpentanehydrazide Triazolo[4,3-a]quinazoline Thioacetamide, hydrazide 194–195 Moderate polarity (thioether)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl acetamide Methoxy, oxazolidinyl Not reported Fungicidal activity
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine Sulfonamide, difluorophenyl Not reported Herbicidal activity (ALS inhibitor)

Key Observations

Core Heterocycle Differences: The target compound’s triazoloquinoxaline core differs from 10e’s triazoloquinazoline by one nitrogen atom in the fused aromatic ring. Flumetsulam’s triazolopyrimidine core lacks the bicyclic system of quinoxaline/quinazoline, reducing steric complexity but maintaining triazole-mediated activity .

Substituent Effects :

  • The trifluoromethylphenyl acetamide in the target compound contrasts with 10e’s thioacetamide-hydrazide, which introduces hydrogen-bonding capacity but lower stability.
  • Oxadixyl’s methoxy-oxazolidinyl group enhances fungicidal activity through membrane interaction, whereas the target compound’s CF3 group may favor hydrophobic binding pockets .

Physicochemical Properties: Melting points for 10e–10g analogs (194–217°C) suggest moderate crystallinity, likely due to hydrogen-bonding hydrazide groups. The target compound’s melting point is unreported but may be influenced by the rigid quinoxaline core .

Research Findings and Implications

  • Synthetic Challenges: Triazoloquinoxaline synthesis requires precise control over cyclization and substituent introduction, as seen in analogous triazoloquinazoline preparations .
  • Biological Potential: While flumetsulam and oxadixyl demonstrate pesticidal activity, the target compound’s pharmacological profile remains unexplored.
  • Structure-Activity Relationships (SAR): Quinoxaline vs. Quinazoline: Quinoxaline’s additional nitrogen may enhance π-π stacking in enzymatic pockets compared to quinazoline . Acetamide vs. Sulfonamide: Sulfonamides (e.g., flumetsulam) often exhibit stronger hydrogen-bonding, while acetamides provide conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.